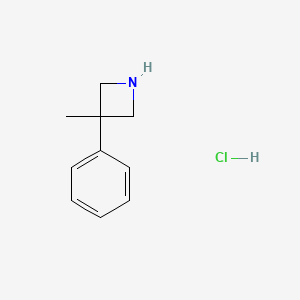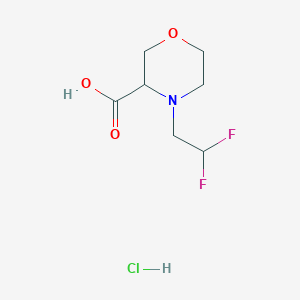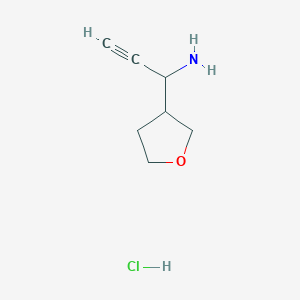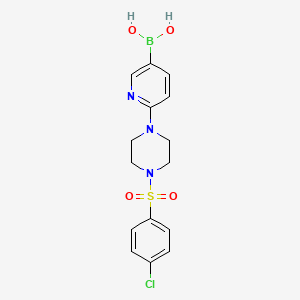
(6-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)pyridin-3-yl)boronic acid
説明
“(6-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)pyridin-3-yl)boronic acid” is a chemical compound with the molecular formula C15H17BClN3O4S and a molecular weight of 381.64 . It is commonly used in research .
Molecular Structure Analysis
The molecular structure of this compound includes a boronic acid group attached to a pyridine ring, which is further connected to a piperazine ring via a sulfonyl group . The piperazine ring is also attached to a chlorophenyl group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 381.64 and a molecular formula of C15H17BClN3O4S . It should be stored in a sealed, dry environment at 2-8°C .科学的研究の応用
Anti-Tubercular Agents
This compound has been investigated for its potential as an anti-tubercular agent. A series of derivatives were synthesized and evaluated against Mycobacterium tuberculosis H37Ra. Some derivatives exhibited significant inhibitory activity with IC50 values ranging from 1.35 to 2.18 μM, indicating their potential for further development as anti-tubercular drugs .
Cytotoxicity Evaluation
The cytotoxicity of these compounds has been assessed on HEK-293 (human embryonic kidney) cells. The results indicated that the compounds are non-toxic to human cells, which is an important consideration for any potential therapeutic application .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interactions of these compounds with the target proteins. The studies revealed that the derivatised conjugates are suitable for further development, suggesting their potential use in drug design .
Pharmacokinetic Modulation
Piperazine, a core component of this compound, is known to positively modulate the pharmacokinetic properties of drug substances. It is found in various biologically active compounds for a range of disease states, including antihistamines, antiparasitic, and antifungal drugs .
Antibacterial Activity
Derivatives of this compound have been synthesized and shown to possess promising antibacterial activity. This suggests its potential application in the development of new antibacterial agents .
Nonlinear Optics
The related compound 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one has been studied for its applications in nonlinear optics. It showed promising results in second and third harmonic generation studies, indicating the potential of the boronic acid derivative in this field as well .
Drug Development for Neurodegenerative Diseases
Piperazine derivatives are being explored for their potential in treating neurodegenerative diseases such as Parkinson’s and Alzheimer’s. Given the structural similarity, the boronic acid derivative could also be investigated for such applications .
Psychoactive Substance Research
Piperazine is also a component in psychoactive substances used for recreational purposes. Research into the effects and mechanisms of such compounds can provide insights into the neurochemical pathways involved in psychoactive substance use .
特性
IUPAC Name |
[6-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BClN3O4S/c17-13-2-4-14(5-3-13)25(23,24)20-9-7-19(8-10-20)15-6-1-12(11-18-15)16(21)22/h1-6,11,21-22H,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDAUUSKHFBENJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10855765 | |
| Record name | {6-[4-(4-Chlorobenzene-1-sulfonyl)piperazin-1-yl]pyridin-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10855765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)pyridin-3-yl)boronic acid | |
CAS RN |
1003043-43-3 | |
| Record name | {6-[4-(4-Chlorobenzene-1-sulfonyl)piperazin-1-yl]pyridin-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10855765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



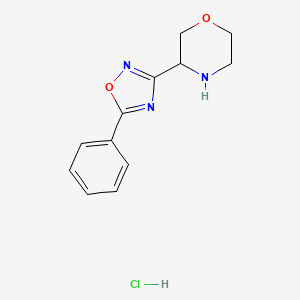
![3-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride](/img/structure/B1430543.png)

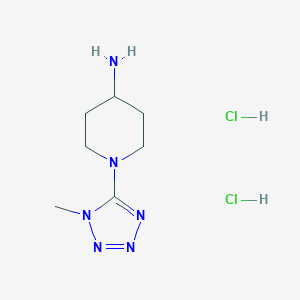
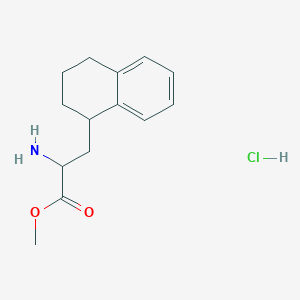
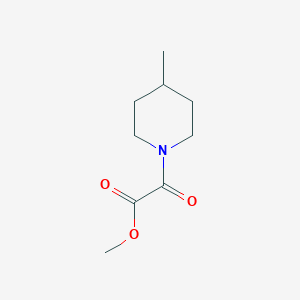

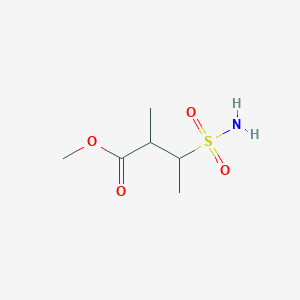

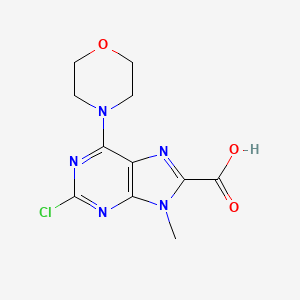
![2-Chloroethyl 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B1430558.png)
